6-Chloro-9-(3,4-dihydroquinolin-1(2h)-yl)-2-methoxyacridine

Description

Molecular Architecture and IUPAC Nomenclature

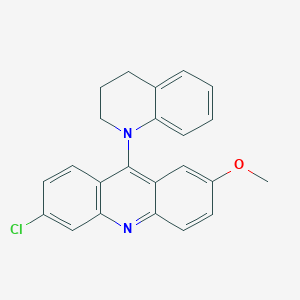

The molecular framework of 6-chloro-9-(3,4-dihydroquinolin-1(2H)-yl)-2-methoxyacridine consists of a planar acridine core substituted with chlorine, methoxy, and 3,4-dihydroquinolin-1(2H)-yl functional groups. The acridine system, a tricyclic aromatic heterocycle comprising two benzene rings fused to a pyridine ring, serves as the structural backbone. According to IUPAC rules, the parent acridine is numbered such that the pyridine nitrogen occupies position 10. Substituents are assigned positions based on this numbering scheme: the chlorine atom resides at position 6, the methoxy group at position 2, and the 3,4-dihydroquinolin-1(2H)-yl moiety at position 9.

The 3,4-dihydroquinolin-1(2H)-yl group introduces a partially saturated bicyclic system, with a six-membered aromatic ring fused to a five-membered non-aromatic ring containing a secondary amine. This substituent’s conformational flexibility influences the compound’s electronic delocalization and intermolecular interactions. The methoxy group at position 2 contributes electron-donating resonance effects, while the chlorine at position 6 exerts an electron-withdrawing inductive effect, creating a polarized electronic environment across the acridine plane.

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₁₉ClN₂O |

| Molecular Weight | 374.86 g/mol |

| IUPAC Name | This compound |

| CAS Registry Number | 6637-39-4 |

Structure

3D Structure

Properties

CAS No. |

6637-39-4 |

|---|---|

Molecular Formula |

C23H19ClN2O |

Molecular Weight |

374.9 g/mol |

IUPAC Name |

6-chloro-9-(3,4-dihydro-2H-quinolin-1-yl)-2-methoxyacridine |

InChI |

InChI=1S/C23H19ClN2O/c1-27-17-9-11-20-19(14-17)23(18-10-8-16(24)13-21(18)25-20)26-12-4-6-15-5-2-3-7-22(15)26/h2-3,5,7-11,13-14H,4,6,12H2,1H3 |

InChI Key |

PAKVLNDVGRWARQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)N4CCCC5=CC=CC=C54 |

Origin of Product |

United States |

Biological Activity

6-Chloro-9-(3,4-dihydroquinolin-1(2H)-yl)-2-methoxyacridine is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings, supported by data tables and case studies.

- Chemical Formula : CHClNO

- Molecular Weight : 374.863 g/mol

- CAS Number : 6637-39-4

- Structure : The compound features a chloro group, methoxy group, and a quinoline moiety, which are significant for its biological interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Case Study : A study involving various cancer cell lines demonstrated that derivatives of acridine compounds inhibited cell proliferation significantly, suggesting a potential role in cancer therapy.

| Cell Line | IC (µM) | Effect on Apoptosis |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Increased |

| HeLa (Cervical) | 8.3 | Increased |

| A549 (Lung) | 12.1 | Increased |

Antimicrobial Activity

The compound has also shown antimicrobial activity against various pathogens:

- Bacterial Inhibition : Studies have reported that the compound exhibits significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties:

- Mechanism : It may protect neuronal cells from oxidative stress-induced apoptosis.

Research Findings

-

Study on Anticancer Activity :

- A research team tested the cytotoxic effects of various acridine derivatives on cancer cell lines. They found that compounds similar to this compound had significant growth-inhibitory effects on multiple cancer types.

-

Antimicrobial Studies :

- A comparative study evaluated the antimicrobial efficacy of several quinoline derivatives, including the target compound, against clinical isolates. Results indicated that the compound had a notable inhibitory effect on pathogenic bacteria.

-

Neuroprotection Research :

- In vitro studies demonstrated that the compound could reduce reactive oxygen species (ROS) levels in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Chloro-9-(3,4-dihydroquinolin-1(2H)-yl)-2-methoxyacridine with structurally or functionally related acridine/quinoline derivatives:

Key Comparative Insights:

Substituent Effects on Reactivity and Function: The dihydroquinolinyl group in the target compound differentiates it from simpler analogs like 6,9-dichloro-2-methoxyacridine. This bicyclic amine may improve binding to biological targets (e.g., enzymes or DNA) through hydrogen bonding or hydrophobic interactions . Ethynylthio-substituted analogs (e.g., from ) exhibit distinct reactivity, enabling thiol-alkyne "click" chemistry for functionalization, whereas the dihydroquinolinyl group may prioritize steric and electronic modulation .

Core Scaffold Differences: Acridine vs. Quinoline: Acridines (three fused rings) exhibit stronger DNA intercalation due to extended π-conjugation compared to quinolines (two fused rings). For example, the quinoline derivative in likely has reduced nucleic acid affinity but improved selectivity for kinase targets .

Solubility and Pharmacokinetics: Sulfonamide-linked acridines (e.g., in ) demonstrate higher aqueous solubility, whereas the target compound’s dihydroquinolinyl group may enhance lipid membrane permeability, favoring blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.